molecular formula C8H7N5O2 B1529376 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1339779-18-8

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No. B1529376
CAS RN: 1339779-18-8
M. Wt: 205.17 g/mol
InChI Key: IMMFVWXLLCVTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with a molecular weight of 205.18 . It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group .


Molecular Structure Analysis

The molecular structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is represented by the InChI code 1S/C8H7N5O2/c9-5-1-2-7 (6 (3-5)8 (14)15)13-4-10-11-12-13/h1-4H,9H2, (H,14,15) . This indicates that the molecule consists of a benzene ring substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group, along with a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has a molecular weight of 205.18 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Anticancer Agent Development

The structural motif of tetrazole is a key feature in the design of new anticancer agents. Compounds containing the tetrazole group, such as 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid , have been synthesized and evaluated for their potential to inhibit cancer cell growth. These compounds can interact with various biological targets and disrupt cancer cell proliferation .

Click Chemistry Applications

Tetrazoles are pivotal in click chemistry, which is a field of chemical synthesis characterized by high-yielding reactions, often used for creating substances quickly and reliably by joining small units together5-Amino-2-tetrazolyl benzoic acid derivatives can be synthesized using eco-friendly approaches and have significant roles in medicinal chemistry due to their biological activity .

Molecular Docking Studies

In computational biology and drug design, molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The tetrazole ring in 5-amino-2-tetrazolyl benzoic acid can be used to study interactions with biological targets, aiding in the design of new drugs with better efficacy .

Pharmacokinetics and Pharmacodynamics Enhancement

The presence of a tetrazole ring can improve the pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds. It can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, leading to better therapeutic profiles .

Anti-inflammatory and Analgesic Activities

Derivatives of tetrazole have been investigated for their anti-inflammatory and analgesic activities. These compounds can serve as the basis for developing new medications that offer pain relief and reduce inflammation with potentially fewer side effects compared to current treatments .

Synthesis of Heterocyclic Compounds

Tetrazoles are known to react with various reagents to form a wide range of heterocyclic compounds. These reactions are important for the synthesis of many pharmaceuticals and agrochemicals. The 5-amino-2-tetrazolyl benzoic acid serves as a precursor in such syntheses, providing a versatile building block for creating diverse molecular structures .

properties

IUPAC Name

5-amino-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMFVWXLLCVTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Reactant of Route 6
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.